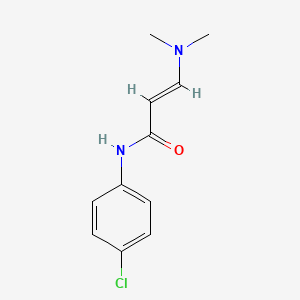

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide

Description

N-(4-Chlorophenyl)-3-(dimethylamino)acrylamide (C₁₃H₁₆ClN₃O₂) is an α,β-unsaturated amide characterized by a 4-chlorophenyl substituent and a dimethylamino group at the β-position. It has a molecular weight of 281.74 g/mol and a purity of ≥95% .

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-3-(dimethylamino)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPFBUDMJOEICG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 4-chloroaniline with dimethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 4-chloroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(4-chlorophenyl)acrylamide.

Step 2: The resulting N-(4-chlorophenyl)acrylamide is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of N-(4-chlorophenyl)-3-(dimethylamino)acrylic acid.

Reduction: Formation of N-(4-chlorophenyl)-3-(dimethylamino)propylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its role as a covalent modifier in the development of inhibitors for viral proteases, specifically targeting hepatitis C virus (HCV). The acrylamide motif allows for effective interaction with cysteine residues in the active sites of proteases, enhancing inhibitor potency. For instance, compounds incorporating an acrylamide group demonstrated significantly improved inhibition compared to their non-acrylamide counterparts, with IC50 values dropping to as low as 2 nM .

Anticancer Properties

Research has indicated that N-(4-chlorophenyl)-3-(dimethylamino)acrylamide derivatives exhibit selective activity against various cancer cell lines. The compound's structure facilitates interactions with specific molecular targets associated with tumor growth and proliferation. A series of studies have shown promising results in inhibiting the growth of breast cancer cells, suggesting its potential as a therapeutic agent .

Multi-Stage Antimalarial Activity

Recent studies have explored the synthesis of derivatives that combine the acrylamide structure with antimalarial components. These compounds have shown efficacy against multiple stages of the Plasmodium life cycle, indicating their potential as multi-target antimalarial drugs. One derivative exhibited activity significantly greater than traditional antimalarial drugs, demonstrating a new avenue for malaria treatment .

Polymer Chemistry

This compound can be utilized in polymer synthesis, particularly in creating functionalized polymers that respond to environmental stimuli. The acrylamide group allows for copolymerization with other monomers, leading to materials with tailored properties for applications in drug delivery systems and smart materials.

Coatings and Adhesives

The compound's reactivity makes it suitable for use in coatings and adhesives that require strong bonding properties and resistance to environmental degradation. Its incorporation into formulations can enhance adhesion strength and durability, making it valuable in industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The presence of the dimethylamino group allows for interactions with biological membranes, potentially affecting cell signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances nucleophilicity, contrasting with sulfamoyl (electron-withdrawing) or cyano groups in analogs like compounds from and .

- Chlorophenyl vs.

- Hydroxyl and Methoxy Modifications : Hydroxyl groups (e.g., in ) improve antioxidant activity via hydrogen bonding, while methoxy groups (e.g., in ) may enhance metabolic stability.

Anticancer Potential

- Target Compound: Limited data exist, but structurally similar derivatives like 2-cyanoacrylamides (e.g., ) inhibit cancer cell proliferation via microtubule disruption (IC₅₀: 1.2–5.8 μM in HeLa cells).

Anti-Inflammatory Effects

- Compound 2 from : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibits potent anti-inflammatory activity (IC₅₀: 17.00 μM) by suppressing NO production in macrophages.

- Target Compound : The absence of methoxy or hydroxyl groups likely reduces anti-inflammatory efficacy compared to .

Cardioprotective Activity

- Compound 10 from : (E)-3-(4-Chlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acrylamide reduces myocardial infarction size by 40% in rodent models via antioxidant mechanisms.

- Role of Substituents: The tert-hydroxy group in enhances radical scavenging, a feature absent in the dimethylamino-substituted target compound.

Biological Activity

N-(4-chlorophenyl)-3-(dimethylamino)acrylamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating varying degrees of effectiveness. For instance, it has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as against certain fungi like Candida albicans .

Anticancer Properties

In addition to its antimicrobial effects, this compound is being investigated for its anticancer properties. Studies have reported that it can inhibit the growth of several cancer cell lines, including breast cancer cells. The underlying mechanism appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival pathways .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which are crucial for cancer cell growth and survival.

- Receptor Binding : It is suggested that the compound binds to specific receptors on cell membranes, altering their activity and leading to reduced cell proliferation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. SAR studies have shown that:

- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups (like chlorine) at the para position enhances the compound's potency against certain targets.

- Dimethylamino Group : This group appears to play a crucial role in enhancing the lipophilicity and overall bioactivity of the compound .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Anticancer Activity in Breast Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition of cell viability through apoptosis induction. The study highlighted that treatment with the compound resulted in significant upregulation of pro-apoptotic markers . -

Antimicrobial Efficacy

In vitro tests demonstrated that this compound had minimum inhibitory concentrations (MICs) ranging from 2.33 µM to 156.47 µM against various bacterial strains, indicating its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Escherichia coli | 13.40 |

| Candida albicans | 16.69 |

Table 2: Anticancer Activity Against Breast Cancer Cells

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers Upregulated |

|---|---|---|

| 10 | 85 | Yes |

| 20 | 65 | Yes |

| 50 | 30 | Yes |

Q & A

Q. What are the standard synthetic routes for N-(4-chlorophenyl)-3-(dimethylamino)acrylamide, and how is its purity validated?

The compound is typically synthesized via a coupling reaction between α-bromoacrylic acid derivatives and 4-chloroaniline. Key steps include:

- Reacting α-bromoacrylic acid with 4-chloroaniline in DMF using EDCI as a coupling agent under ice-cooled conditions .

- Purification via column chromatography (e.g., ethyl acetate/petroleum ether mixtures) to isolate the product .

- Structural validation using NMR and NMR to confirm the acrylamide backbone and substituents (e.g., dimethylamino and chlorophenyl groups) .

- Purity assessment via mass spectrometry (MS) and elemental analysis, with melting point determination as an additional quality check .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : NMR identifies proton environments (e.g., vinyl protons at δ 6.2–7.5 ppm; dimethylamino protons at δ 2.8–3.1 ppm). NMR confirms carbonyl (C=O) and aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns from chlorine .

- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1550 cm (C-N stretch) confirm the acrylamide structure .

Q. How is this compound utilized in synthesizing heterocyclic derivatives?

It serves as a precursor for pyrazole and imidazolidine derivatives. For example:

- Condensation with phenyl hydrazine in glacial acetic acid yields 1H-pyrazol-3-amine derivatives (80% yield) .

- Reaction with hydrazine hydrate forms pyrazole cores, monitored by TLC and purified via recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while ethanol or THF improves cyclocondensation reactions .

- Catalyst Use : KOH (40%) accelerates hydrazine-mediated cyclization .

- Temperature Control : Ice-cooling minimizes side reactions during coupling, while reflux (80–100°C) drives cyclization .

Q. What strategies resolve contradictions in spectral data during structural confirmation?

- Cross-Validation : Compare NMR data with computational predictions (e.g., ChemDraw) to confirm substituent positions .

- Isotopic Labeling : Deuterated analogs (e.g., groups) clarify overlapping proton signals .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What mechanisms underlie its antitumor activity, and how are they evaluated?

- In Vitro Assays : Cytotoxicity against HepG2 cells is assessed via MTT assays, with IC values calculated .

- Apoptosis Studies : Flow cytometry (Annexin V/PI staining) detects non-apoptotic cell death pathways, as seen in derivative SC-III3 .

- In Vivo Models : HepG2 xenograft mice evaluate tumor growth inhibition, with histopathology confirming target tissue effects .

Q. How do electronic and steric effects of substituents influence biological activity?

- Electron-Withdrawing Groups : Chlorophenyl enhances stability and receptor binding via hydrophobic interactions .

- Dimethylamino Group : Improves solubility and modulates electron density on the acrylamide backbone, affecting reactivity .

- Derivative Studies : Trifluoromethoxy substituents (e.g., in related acrylamides) increase metabolic stability and potency .

Methodological Guidance Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

Q. Table 2: Spectral Benchmarks for Structural Confirmation

| Functional Group | NMR (δ, ppm) | IR (cm) |

|---|---|---|

| Acrylamide C=O | - | 1640–1680 |

| Dimethylamino (N(CH)) | 2.8–3.1 (s, 6H) | 2800–2850 (C-H) |

| Chlorophenyl aromatic | 7.2–7.6 (m, 4H) | 1480–1520 (C-Cl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.